molecular formula C8H16N4 B3057828 5-(4-Heptyl)tetrazole CAS No. 85508-57-2

5-(4-Heptyl)tetrazole

Cat. No.: B3057828
CAS No.: 85508-57-2
M. Wt: 168.24 g/mol
InChI Key: OYQZMQLGNFRLLJ-UHFFFAOYSA-N
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Description

5-(4-Heptyl)tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. The unique structure of tetrazoles makes them valuable in various fields, including medicinal chemistry, material science, and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Heptyl)tetrazole typically involves the reaction of nitriles with sodium azide. One common method is the [3+2] cycloaddition reaction, where an organic nitrile reacts with sodium azide in the presence of a catalyst such as zinc chloride or iodine. The reaction is often carried out in a solvent like dimethylformamide (DMF) under reflux conditions to yield the desired tetrazole compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and heterogeneous catalysts has been explored to enhance the efficiency and yield of the reaction. These methods offer advantages such as shorter reaction times, lower energy consumption, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-Heptyl)tetrazole undergoes various chemical reactions, including:

    Oxidation: Tetrazoles can be oxidized to form tetrazolium salts.

    Reduction: Reduction of tetrazoles can lead to the formation of amines.

    Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield tetrazolium salts, while reduction can produce corresponding amines .

Scientific Research Applications

5-(4-Heptyl)tetrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyltetrazole
  • 5-Methyltetrazole
  • 5-Ethyltetrazole

Uniqueness

5-(4-Heptyl)tetrazole is unique due to its heptyl substituent, which imparts distinct physicochemical properties. This long alkyl chain can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications where other tetrazoles may not be as effective .

Properties

IUPAC Name

5-heptan-4-yl-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-3-5-7(6-4-2)8-9-11-12-10-8/h7H,3-6H2,1-2H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQZMQLGNFRLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C1=NNN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234722
Record name 5H-Tetrazole, 5-(1-propylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85508-57-2
Record name 5H-Tetrazole, 5-(1-propylbutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085508572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Tetrazole, 5-(1-propylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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